molecular formula C16H21N3O3 B6703788 N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide

N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide

Cat. No.: B6703788
M. Wt: 303.36 g/mol
InChI Key: PCARALVIIULJSS-UHFFFAOYSA-N
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Description

N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide: is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-7-19(13-9-14(20)18(3)16(13)22)15(21)8-12-6-5-11(2)17-10-12/h5-6,10,13H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCARALVIIULJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC(=O)N(C1=O)C)C(=O)CC2=CN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 1-methyl-2,5-dioxopyrrolidin-3-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridine Derivative Synthesis: The 6-methylpyridin-3-yl group is synthesized separately, often starting from commercially available pyridine derivatives. Functionalization at the 3-position is achieved through electrophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the pyrrolidinone and pyridine derivatives. This is typically done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and control over reaction parameters.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohols or other reduced forms of the original compound.

    Substituted Derivatives: Compounds with new functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Biological Probes: Used in research to study biological processes and pathways.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific characteristics.

Mechanism of Action

The mechanism by which N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide: Similar structure but lacks the 1-methyl group on the pyrrolidinone ring.

    N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(pyridin-3-yl)-N-propylacetamide: Similar structure but lacks the 6-methyl group on the pyridine ring.

Uniqueness

The presence of both the 1-methyl group on the pyrrolidinone ring and the 6-methyl group on the pyridine ring in N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-2-(6-methylpyridin-3-yl)-N-propylacetamide provides unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

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